(1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol is a chemical compound that belongs to the class of cyclohexanol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol typically involves the reaction of a cyclohexanol derivative with a benzylamine derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, (1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol may be investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine
The compound could be explored for its potential use in treating various medical conditions, such as neurological disorders or infections.
Industry
In industrial applications, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1r,4r)-4-((2-Chlorobenzyl)amino)cyclohexanol
- (1r,4r)-4-((2-Fluorobenzyl)amino)cyclohexanol
- (1r,4r)-4-((2-Bromobenzyl)amino)cyclohexanol
Uniqueness
The presence of both chloro and fluoro substituents on the benzylamine moiety may confer unique chemical properties, such as increased reactivity or specificity in biological interactions, compared to similar compounds with only one substituent.
Properties
Molecular Formula |
C13H17ClFNO |
---|---|
Molecular Weight |
257.73 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17ClFNO/c14-12-2-1-3-13(15)11(12)8-16-9-4-6-10(17)7-5-9/h1-3,9-10,16-17H,4-8H2 |
InChI Key |
SOFDFXHYCBWQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC2=C(C=CC=C2Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.